Binding Selectivity Across HDGFRP2 PWWP Subfamily
4-(4-Bromo-1H-pyrazol-3-yl)pyridine (HDGFRP2/PSIP1-IN-1) exhibits a quantifiable binding hierarchy across three members of the HDGFRP2 PWWP subfamily, with a primary affinity for HDGFRP2 (Kd = 7 μM, ligand efficiency = 0.47), approximately 4-fold selectivity over PSIP1 (Kd = 27 μM), and intermediate binding to HDGFRP3 (Kd = 14 μM) [1]. The 4-bromo substitution is a critical determinant of this binding profile; a systematic evaluation of halogen-variant analogs, including 4-chloro-1H-pyrazol-3-yl)pyridine and 4-fluoro-1H-pyrazol-3-yl)pyridine, would be necessary to determine whether alternative halogen substitutions alter the affinity and selectivity fingerprint. In the absence of published comparative Kd data for these analogs, the 4-bromo compound remains the only variant with validated target engagement across the HDGFRP2/PSIP1/HDGFRP3 triad .
| Evidence Dimension | Binding Affinity (Kd) Across PWWP Subfamily Targets |
|---|---|
| Target Compound Data | HDGFRP2 Kd = 7 μM (LE = 0.47); PSIP1 Kd = 27 μM; HDGFRP3 Kd = 14 μM |
| Comparator Or Baseline | Intra-compound comparison across three target proteins; halogen-variant analogs (4-chloro, 4-fluoro) lack published Kd data |
| Quantified Difference | ~4-fold higher affinity for HDGFRP2 vs. PSIP1; ~2-fold higher affinity for HDGFRP2 vs. HDGFRP3 |
| Conditions | In vitro binding assays using purified PWWP domains; conditions not fully disclosed in vendor documentation |
Why This Matters
This affinity differential enables researchers to probe HDGFRP2-dependent biology with a defined selectivity window against PSIP1, whereas generic pyrazolylpyridines lack validated target engagement data altogether.
- [1] TargetMol. HDGFRP2/PSIP1-IN-1 (T200639). Kd values: HDGFRP2 7 μM (LE 0.47), PSIP1 27 μM, HDGFRP3 14 μM. Retrieved from https://www.targetmol.cn/compound/hdgfrp2_psip1_in_1 View Source
